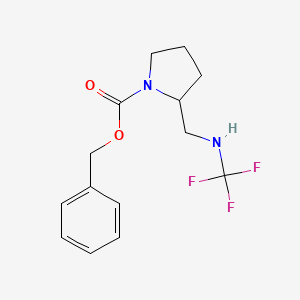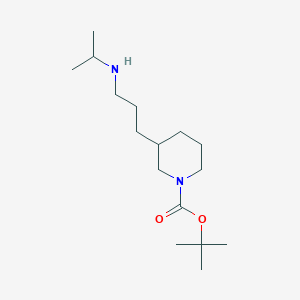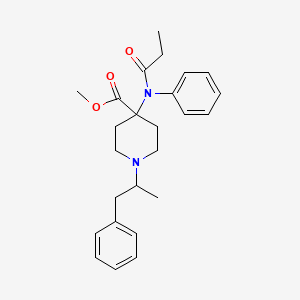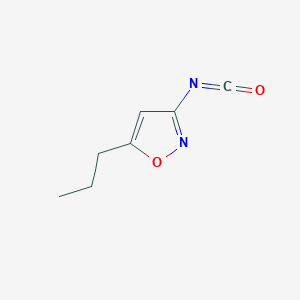
2,4-Dichloro-alpha-formylbenzeneacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-alpha-formylbenzeneacetonitrile is an organic compound with the molecular formula C9H5Cl2NO It is characterized by the presence of two chlorine atoms, a formyl group, and a nitrile group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-alpha-formylbenzeneacetonitrile typically involves the chlorination of alpha-formylbenzeneacetonitrile. One common method includes the use of 2,2’,4’-trichloroacetophenone as the starting material, which undergoes a series of reactions including reduction, distillation, and acidification to yield the desired product . The reaction conditions are generally mild, with isopropyl alcohol serving as both the solvent and reactant, and aluminum isopropoxide as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient and environmentally friendly, with high conversion rates and product yields . The use of recyclable solvents and catalysts further enhances the sustainability of the production process.
化学反応の分析
Types of Reactions
2,4-Dichloro-alpha-formylbenzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Dichloro-alpha-formylbenzeneacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2,4-Dichloro-alpha-formylbenzeneacetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleophilic sites in biological molecules .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features but different applications.
2,4-Dichlorobenzaldehyde: Another chlorinated benzene derivative used in organic synthesis.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
63915-49-1 |
|---|---|
分子式 |
C9H5Cl2NO |
分子量 |
214.04 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-1-2-8(9(11)3-7)6(4-12)5-13/h1-3,5-6H |
InChIキー |
JJCRMZQGSNLGHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


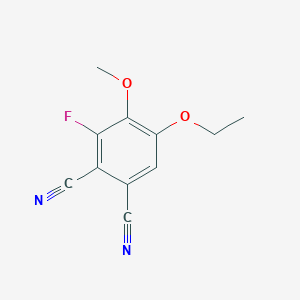
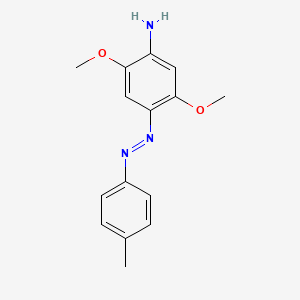
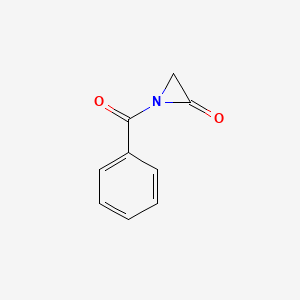

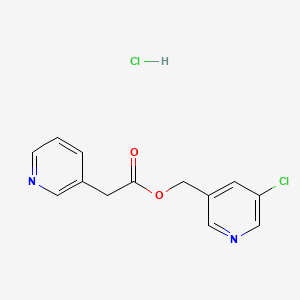


![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13958994.png)
